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molecular formula C14H10N2O2S B8611898 3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide CAS No. 3775-15-3

3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide

Cat. No. B8611898
M. Wt: 270.31 g/mol
InChI Key: WWVPMBQAWGORGS-UHFFFAOYSA-N
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Patent
US05753599

Procedure details

Benzil (10 g, 48 mmol) and sulfamide (4.6 g, 48 mmol) were combined in anhydrous, denatured ethanol (100 mL) and dry hydrogen chloride gas was bubbled into the reaction mixture until the temperature reached 55° C. The mixture was heated at reflux for 2 hrs, allowed to equilibrate and proceed overnight at room temperature. Concentration of the mixture gave a light yellow solid which was triturated first with water then with ether yielding 10.74 g (83%) of a white solid. The solids may be recrystallized if necessary from acetone to give white crystals.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=O)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[S:17]([NH2:21])([NH2:20])(=[O:19])=[O:18].Cl>C(O)C>[C:1]1([C:7]2[C:9]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)=[N:21][S:17](=[O:19])(=[O:18])[N:20]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)C(=O)C1=CC=CC=C1
Step Two
Name
Quantity
4.6 g
Type
reactant
Smiles
S(=O)(=O)(N)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was bubbled into the reaction mixture until the temperature
CUSTOM
Type
CUSTOM
Details
reached 55° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Concentration of the mixture gave a light yellow solid which
CUSTOM
Type
CUSTOM
Details
was triturated first with water
CUSTOM
Type
CUSTOM
Details
The solids may be recrystallized if necessary from acetone
CUSTOM
Type
CUSTOM
Details
to give white crystals

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C1(=CC=CC=C1)C1=NS(N=C1C1=CC=CC=C1)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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